molecular formula C52H48N2 B13786794 N-[4-[4-(N-naphthalen-1-yl-4-octylanilino)phenyl]phenyl]-N-phenylnaphthalen-1-amine

N-[4-[4-(N-naphthalen-1-yl-4-octylanilino)phenyl]phenyl]-N-phenylnaphthalen-1-amine

Cat. No.: B13786794
M. Wt: 700.9 g/mol
InChI Key: ALJXKPJCLLOGMJ-UHFFFAOYSA-N
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Description

N-[4-[4-(N-naphthalen-1-yl-4-octylanilino)phenyl]phenyl]-N-phenylnaphthalen-1-amine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-(N-naphthalen-1-yl-4-octylanilino)phenyl]phenyl]-N-phenylnaphthalen-1-amine typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, such as naphthalen-1-yl and octylanilino derivatives. These intermediates are then subjected to coupling reactions under controlled conditions to form the final product. Common reagents used in these reactions include palladium catalysts, base reagents like potassium carbonate, and solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-[4-(N-naphthalen-1-yl-4-octylanilino)phenyl]phenyl]-N-phenylnaphthalen-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

N-[4-[4-(N-naphthalen-1-yl-4-octylanilino)phenyl]phenyl]-N-phenylnaphthalen-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe for imaging biological systems.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[4-[4-(N-naphthalen-1-yl-4-octylanilino)phenyl]phenyl]-N-phenylnaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound’s aromatic rings and alkyl chains enable it to interact with various biomolecules, potentially affecting cellular processes. For example, it may bind to proteins or nucleic acids, altering their function and leading to biological effects such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-1-yl derivatives: Compounds with similar naphthalene-based structures.

    Octylanilino derivatives: Compounds with similar alkyl chain and aniline-based structures.

    Phenyl derivatives: Compounds with similar phenyl ring structures.

Uniqueness

N-[4-[4-(N-naphthalen-1-yl-4-octylanilino)phenyl]phenyl]-N-phenylnaphthalen-1-amine is unique due to its combination of multiple aromatic rings and long alkyl chains, which confer distinct chemical and physical properties. This combination allows for versatile applications in various scientific fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C52H48N2

Molecular Weight

700.9 g/mol

IUPAC Name

N-[4-[4-(N-naphthalen-1-yl-4-octylanilino)phenyl]phenyl]-N-phenylnaphthalen-1-amine

InChI

InChI=1S/C52H48N2/c1-2-3-4-5-6-8-17-40-28-34-46(35-29-40)54(52-27-16-21-44-19-12-14-25-50(44)52)48-38-32-42(33-39-48)41-30-36-47(37-31-41)53(45-22-9-7-10-23-45)51-26-15-20-43-18-11-13-24-49(43)51/h7,9-16,18-39H,2-6,8,17H2,1H3

InChI Key

ALJXKPJCLLOGMJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC6=CC=CC=C65)C7=CC=CC8=CC=CC=C87

Origin of Product

United States

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